Cas no 320418-03-9 (4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile)

4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile 化学的及び物理的性質
名前と識別子
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- 4-(4-CHLOROPHENYL)-6-(ISOPROPYLAMINO)-2-PHENYL-5-PYRIMIDINECARBONITRILE
- 4-(4-chlorophenyl)-6-(isopropylamino)-2-phenylpyrimidine-5-carbonitrile
- 5-Pyrimidinecarbonitrile, 4-(4-chlorophenyl)-6-[(1-methylethyl)amino]-2-phenyl-
- 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile
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- MDL: MFCD00139466
4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 163885-500mg |
4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile |
320418-03-9 | 500mg |
$918.00 | 2023-09-06 | ||
TRC | C147250-25mg |
4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile |
320418-03-9 | 25mg |
$ 230.00 | 2022-06-06 | ||
A2B Chem LLC | AI74341-10mg |
4-(4-chlorophenyl)-2-phenyl-6-[(propan-2-yl)amino]pyrimidine-5-carbonitrile |
320418-03-9 | >90% | 10mg |
$240.00 | 2024-04-20 | |
Matrix Scientific | 163885-5g |
4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile |
320418-03-9 | 5g |
$7343.00 | 2023-09-06 | ||
Ambeed | A894941-1g |
4-(4-Chlorophenyl)-2-phenyl-6-[(propan-2-yl)amino]pyrimidine-5-carbonitrile |
320418-03-9 | 90% | 1g |
$611.0 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00907969-1g |
4-(4-Chlorophenyl)-2-phenyl-6-[(propan-2-yl)amino]pyrimidine-5-carbonitrile |
320418-03-9 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
A2B Chem LLC | AI74341-1g |
4-(4-chlorophenyl)-2-phenyl-6-[(propan-2-yl)amino]pyrimidine-5-carbonitrile |
320418-03-9 | >90% | 1g |
$1295.00 | 2024-04-20 | |
TRC | C147250-50mg |
4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile |
320418-03-9 | 50mg |
$ 380.00 | 2022-06-06 | ||
Matrix Scientific | 163885-1g |
4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile |
320418-03-9 | 1g |
$1836.00 | 2023-09-06 | ||
A2B Chem LLC | AI74341-500mg |
4-(4-chlorophenyl)-2-phenyl-6-[(propan-2-yl)amino]pyrimidine-5-carbonitrile |
320418-03-9 | >90% | 500mg |
$720.00 | 2024-04-20 |
4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile 関連文献
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrileに関する追加情報
4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile: A Comprehensive Overview
The compound with CAS No. 320418-03-9, known as 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities. The molecule's structure is characterized by a pyrimidine ring system, which serves as a central scaffold, with substituents at positions 4, 6, and 2. These substituents include a 4-chlorophenyl group, an isopropylamino group, and a phenyl group, respectively. The presence of these groups imparts unique physicochemical properties and biological activities to the compound.
Recent advancements in computational chemistry and high-throughput screening techniques have enabled researchers to explore the pyrimidinecarbonitrile core of this compound in greater depth. Studies have shown that the isopropylamino group at position 6 plays a critical role in modulating the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Additionally, the 4-chlorophenyl substituent contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes and bind to target proteins. The phenyl group at position 2 further stabilizes the molecule's structure through resonance effects, thereby improving its overall stability.
One of the most promising applications of 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile lies in its potential as a kinase inhibitor. Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against several oncogenic kinases, such as Aurora kinases and Src family kinases. This suggests that it could be a valuable candidate for the development of targeted therapies for cancers driven by these kinases.
Moreover, the compound's pyrimidinecarbonitrile core has been shown to exhibit anti-inflammatory and antioxidant properties. These attributes make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders. Recent research has also highlighted its ability to modulate ion channels, which could be exploited for developing drugs targeting conditions like epilepsy and chronic pain.
The synthesis of 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrimidine ring through cyclization reactions and the subsequent introduction of substituents via nucleophilic substitution or coupling reactions. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced on a larger scale for preclinical testing.
In terms of safety and toxicity profiles, preliminary studies indicate that 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile exhibits low toxicity at therapeutic doses. However, further investigations are required to fully understand its long-term effects and potential off-target activities. Regulatory agencies have expressed interest in this compound due to its novel mechanism of action and favorable pharmacokinetic properties.
Looking ahead, the development of pyrimidinecarbonitrile derivatives like this compound represents a promising avenue for drug discovery. The integration of advanced computational tools with experimental approaches is expected to accelerate the optimization process and uncover new therapeutic applications for this class of molecules.
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